Oracefal -

Oracefal

Catalog Number: EVT-1549974
CAS Number:
Molecular Formula: C16H17N3O5S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Long-acting, broad-spectrum, water-soluble, CEPHALEXIN derivative.
Overview

Oracefal, a compound known for its antibiotic properties, has garnered attention in the medical and pharmaceutical fields due to its effectiveness against resistant bacterial strains. It is primarily classified as a cephalosporin antibiotic, which is a group of broad-spectrum antibiotics used to treat a variety of bacterial infections. The compound is particularly noted for its potential to act as an adjuvant in combination with other antibiotics, enhancing their efficacy against resistant bacteria.

Source

Oracefal is derived from natural products and synthesized through various chemical processes. Its development is part of a broader effort to combat antibiotic resistance, which has become a significant global health challenge. The synthesis and characterization of Oracefal have been documented in scientific literature, highlighting its structural and functional properties.

Classification

Oracefal falls under the category of cephalosporins, which are β-lactam antibiotics. This classification is crucial as it determines the compound's mechanism of action, spectrum of activity, and potential applications in clinical settings.

Synthesis Analysis

Methods

The synthesis of Oracefal involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the desired antibiotic properties. Specific methods may vary but often utilize techniques such as:

  • Chemical Reactions: Employing nucleophilic substitutions and acylation reactions to build the core structure.
  • Purification Techniques: Utilizing chromatography methods to purify the synthesized compounds.

Technical Details

The synthesis process may involve complex organic reactions that require precise control over reaction conditions (temperature, pH, and concentration). For instance, the use of protecting groups during synthesis can be critical in preventing unwanted side reactions.

Molecular Structure Analysis

Structure

Oracefal has a complex molecular structure characterized by a β-lactam ring, which is essential for its antibacterial activity. The specific molecular formula and structural details are crucial for understanding its interaction with bacterial enzymes.

Data

  • Molecular Formula: C16H17N3O5S
  • IUPAC Name: (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • CAS Number: 50370-12-2
    These details help in identifying the compound in databases and facilitate further research into its properties and applications.
Chemical Reactions Analysis

Reactions

Oracefal undergoes various chemical reactions that are essential for its antibacterial activity. Key reactions include:

  • β-Lactam Ring Opening: This reaction can lead to the activation of the antibiotic against bacterial enzymes.
  • Hydrolysis: In certain conditions, Oracefal can hydrolyze, affecting its stability and efficacy.

Technical Details

Understanding these reactions is vital for optimizing the compound's formulation and enhancing its therapeutic effectiveness. Studies often focus on reaction kinetics and mechanisms that elucidate how Oracefal interacts with target bacteria.

Mechanism of Action

Process

The primary mechanism of action for Oracefal involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.

Data

Research indicates that Oracefal's effectiveness may be enhanced when used in combination with other antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect is crucial for developing treatment regimens for resistant infections.

Physical and Chemical Properties Analysis

Physical Properties

Oracefal is typically presented as a solid at room temperature. Its melting point is around 197 °C, indicating stability under standard conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Water solubility is approximately 1110 mg/L.
  • LogP: -0.4 (indicating hydrophilicity).
    These properties are significant for understanding how Oracefal behaves in biological systems and its pharmacokinetics.
Applications

Scientific Uses

Oracefal has several applications in clinical settings:

  • Antibiotic Therapy: It is used to treat various bacterial infections, particularly those caused by resistant strains.
  • Adjuvant Therapy: Research suggests it can enhance the effectiveness of existing antibiotics when used in combination therapies.
  • Research Tool: As a model compound in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies.
Introduction to Oracefal (Cefadroxil) in Antimicrobial Therapeutics

Historical Development of First-Generation Cephalosporins

The cephalosporin class originated from the pioneering work of Italian pharmacologist Giuseppe Brotzu, who in 1945 isolated antibacterial compounds from Acremonium (formerly Cephalosporium) fungi sampled near Sardinian sewage outlets. This discovery revealed a novel β-lactam structure distinct from penicillin, featuring a six-membered dihydrothiazine ring fused to the β-lactam core. British scientists Edward Abraham and Guy Newton subsequently purified cephalosporin C in 1955, establishing the foundational 7-aminocephalosporanic acid (7-ACA) nucleus that enabled semisynthetic modification [1] [3].

First-generation cephalosporins emerged in the 1960s as the earliest clinically viable derivatives engineered to broaden antibiotic coverage and enhance metabolic stability. Cefadroxil (initially trademarked as Duricef, Bidocef, and Oracefal) was patented in 1967 and approved for medical use in 1978 following extensive structure-activity relationship studies. Its development specifically aimed to improve upon cephalexin's pharmacokinetic profile through strategic hydroxylation at the para-position of the aromatic ring system. This molecular refinement yielded superior oral absorption and prolonged plasma concentrations compared to earlier analogs, establishing cefadroxil as a therapeutic advancement in outpatient antimicrobial management [3] [6] [7].

Table 1: Key Historical Milestones in Cephalosporin Development

YearMilestoneSignificance
1945Giuseppe Brotzu isolates Cephalosporium compoundsDiscovery of natural cephalosporins
1955Purification of cephalosporin C (Abraham & Newton)Identification of 7-ACA nucleus
1964First semisynthetic cephalosporin (cephalothin)Launch of first-generation agents
1967Cefadroxil patent filedStrategic para-hydroxylation of cephalexin
1978FDA approval of cefadroxilClinical availability of prolonged-action oral cephalosporin

Structural Classification of β-Lactam Antibiotics

Cefadroxil belongs to the β-lactam antibiotic superfamily characterized by the presence of a reactive β-lactam ring indispensable for bactericidal activity. Its molecular architecture comprises three defining components:

  • β-Lactam-Dihydrothiazine Fusion: The 3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core creates conformational strain that facilitates penicillin-binding protein (PBP) acylation [1] [5].
  • C7 Acylamido Side Chain: The (2R)-2-amino-2-(4-hydroxyphenyl)acetyl group (para-hydroxyphenylglycine) enhances acid stability and Gram-positive penetration while contributing to oral bioavailability [3] [6].
  • C3 Methyl Substituent: The 3-methyl functionality confers resistance to staphylococcal β-lactamases and influences pharmacokinetic behavior [5] [7].

The strategic para-hydroxylation of the aromatic ring system distinguishes cefadroxil structurally from cephalexin and confers distinctive physicochemical properties. This polar modification increases water solubility (slight solubility in aqueous environments) while maintaining amphoteric characteristics essential for tissue penetration. Crystallographic analyses confirm that cefadroxil typically exists as a monohydrate (C₁₆H₁₇N₃O₅S·H₂O) or hemihydrate (C₁₆H₁₇N₃O₅S·½H₂O), with the hemihydrate form exhibiting superior crystallinity for pharmaceutical processing [3] [6] [8].

The molecular mechanism involves irreversible acylation of essential penicillin-binding proteins (PBPs), particularly transpeptidases and carboxypeptidases responsible for peptidoglycan cross-linking. This inhibition disrupts bacterial cell wall synthesis, culminating in osmotic lysis. Crucially, cefadroxil demonstrates preferential binding to PBP-3 in Streptococcus pneumoniae and PBP-1 in staphylococci, explaining its selective bactericidal activity against these pathogens [7] [5].

Oracefal’s Position in the Cephalosporin Pharmacopeia

Cefadroxil occupies a distinctive niche within the cephalosporin classification system due to its optimized first-generation spectrum and pharmacokinetic advantages:

Antimicrobial Spectrum Characteristics

  • Gram-Positive Coverage: Maintains potent activity against β-hemolytic streptococci (MIC ≤1 μg/mL), penicillin-susceptible pneumococci, and methicillin-sensitive Staphylococcus aureus (MSSA) (MIC 1-2 μg/mL) [3] [7].
  • Gram-Negative Limitations: Primarily targets Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis (MIC 8 μg/mL for E. coli), with negligible activity against Haemophilus, Moraxella, or Pseudomonas species [5] [7].
  • Spectrum Gaps: Inactive against enterococci, methicillin-resistant staphylococci (MRSA), anaerobes, and atypical pathogens (Chlamydia, Mycoplasma) [1] [7].

Table 2: Comparative Spectrum Analysis of Cephalosporin Generations

GenerationPrototype AgentsGram (+) ActivityGram (-) ActivityNotable Gaps
FirstCefadroxil, Cephalexin+++++Pseudomonas, Bacteroides
SecondCefuroxime, Cefaclor+++++Pseudomonas, Enterococci
ThirdCeftriaxone, Ceftazidime++++++Enterococci, MRSA
FourthCefepime+++++++MRSA, ESBL producers
FifthCeftaroline++++ (incl. MRSA)+++Pseudomonas, Anaerobes

Pharmacokinetic Distinctions

Cefadroxil's structural modifications yield clinically relevant pharmacokinetic advantages:

  • Absorption Profile: Oral bioavailability exceeds 90% with peak serum concentrations (Cₘₐₓ) of 16 μg/mL and 30 μg/mL following 500mg and 1g doses, respectively, achieved within 1.5-2 hours post-administration [3] [7].
  • Protein Binding & Distribution: Minimal plasma protein binding (20-25%) facilitates extensive tissue penetration, including skin, tonsillar, and urinary tract tissues [7] [9].
  • Elimination Kinetics: Plasma half-life (t½=1.5 hours) exceeds earlier cephalosporins, supporting 12-24 hour dosing intervals. Renal excretion predominates (>90% unchanged drug) via glomerular filtration and tubular secretion [3] [7].

Therapeutic Positioning

Cefadroxil remains pharmacologically relevant due to:

  • Stewardship Advantage: Its narrow spectrum reduces ecological pressure for multidrug resistance compared to broader-spectrum alternatives [1] [7].
  • Dosage Convenience: Prolonged tissue persistence enables once-daily dosing for indicated infections [7] [9].
  • Formulation Stability: Acid stability permits oral administration without food restrictions (though food may mitigate GI effects) [7] [9].

These properties consolidate Oracefal's role as a targeted therapeutic option for uncomplicated community-acquired infections where its spectrum aligns with likely pathogens, exemplifying the strategic application of first-generation cephalosporins in antimicrobial stewardship paradigms.

Table 3: Cefadroxil (Oracefal) Spectrum of Activity Against Key Pathogens

MicroorganismMIC₉₀ (μg/mL)Susceptibility Interpretation
Staphylococcus aureus (MSSA)1-2Susceptible
Streptococcus pyogenes≤1Susceptible
Streptococcus pneumoniae≤1 - >16Variable (penicillin-sensitive strains susceptible)
Escherichia coli8Intermediate
Klebsiella pneumoniae16Resistant
Proteus mirabilis4-8Intermediate
Haemophilus influenzae>16Resistant
Pseudomonas aeruginosa>32Resistant

Compound Names Mentioned: Oracefal, Cefadroxil, Duricef, Bidocef, Cefamox, Ultracef, Baxan, Cedrox, Cefacar, Crenodyn, Gruncef, Kefroxil, Moxacef, Sedoral.

Properties

Product Name

Oracefal

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)

InChI Key

BOEGTKLJZSQCCD-UHFFFAOYSA-N

Synonyms

4 Hydroxycephalexin
4-Hydroxycephalexin
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Bidocef
BL S 578
BL S578
BL-S 578
BL-S578
BLS 578
BLS578
Cefadroxil
Cefadroxil Anhydrous
Cefadroxil Monohydrate
Cephadroxyl
Duricef
S 578
S-578
S578
Ultracef

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.